molecular formula C22H22N2O5S B6512183 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide CAS No. 946213-47-4

2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide

Cat. No.: B6512183
CAS No.: 946213-47-4
M. Wt: 426.5 g/mol
InChI Key: ABKZMXKYSKEGPD-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide” contains several functional groups . It has a chromene structure (a benzopyran derivative), a tetrahydroquinoline ring, a sulfonyl group attached to a propane chain, and an amide group. These functional groups suggest that the compound might have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tetrahydroquinoline ring could be formed through a Povarov reaction, and the sulfonyl group could be introduced using a sulfonyl chloride in a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The chromene and tetrahydroquinoline rings would contribute to the rigidity of the molecule, while the sulfonyl and amide groups would introduce polarity.


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The sulfonyl group could be involved in substitution reactions, and the amide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . The presence of multiple polar functional groups suggests that it would have some degree of solubility in polar solvents.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

2-oxo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-2-12-30(27,28)24-11-5-7-15-13-17(9-10-19(15)24)23-21(25)18-14-16-6-3-4-8-20(16)29-22(18)26/h3-4,6,8-10,13-14H,2,5,7,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKZMXKYSKEGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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